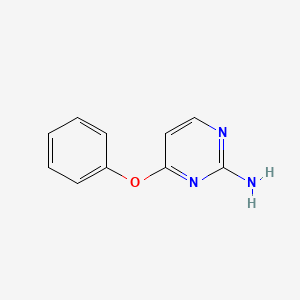

4-Phenoxypyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenoxypyrimidin-2-amine is a chemical compound with the CAS Number: 882767-05-7. It has a molecular weight of 187.2 and its IUPAC name is 4-phenoxy-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular formula of 4-Phenoxypyrimidin-2-amine is C10H9N3O . The InChI string representation of its structure is 1S/C10H9N3O/c11-10-12-7-6-9 (13-10)14-8-4-2-1-3-5-8/h1-7H, (H2,11,12,13) .Physical And Chemical Properties Analysis

4-Phenoxypyrimidin-2-amine is a solid substance . It has a molecular weight of 187.2 and a natural isotopic abundance mass of 187.19796000000002 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Dual VEGFR-2/c-Met Inhibitors

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized and evaluated as potent dual VEGFR-2/c-Met inhibitors . These compounds have shown promising in vitro anti-cancer cell proliferative activity . For instance, compound 23k exhibited excellent inhibitory activity against the A549, MCF-7, HepG2 and Ovcar-3 cell lines . It also showed low toxicity to human normal cells (LO2 cells) .

Inhibition of Aurora Kinase A

4,6-Diarylpyrimidin-2-amine derivatives have been synthesized for the inhibition of Aurora kinase A . These derivatives have shown anticancer properties . For example, derivative 12 inhibited Aurora kinase A activity and reduced phosphorylation of Aurora kinase A at Thr283 in HCT116 human colon cancer cells . It also caused the accumulation of the G2/M phase of the cell cycle and triggered the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase .

Anti-Inflammatory Effects

Pyrimidines, including 4-Phenoxypyrimidin-2-amine, have been found to exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators such as PGE 2, nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHQIGPFCINYAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxypyrimidin-2-amine | |

CAS RN |

882767-05-7 |

Source

|

| Record name | 4-phenoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)

![1-Fluoro-3-[1-(4-fluorosulfonyloxyanilino)-1-oxopropan-2-yl]benzene](/img/structure/B2808732.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)

![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)

![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)

![8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2808751.png)